molecular formula C24H27NO11 B015656 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside CAS No. 124167-46-0

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside

Cat. No.: B015656
CAS No.: 124167-46-0
M. Wt: 505.5 g/mol
InChI Key: UXRGMYFQEBYUQU-PFKOEMKTSA-N
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Description

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C24H27NO11 and its molecular weight is 505.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies 4-Methylumbelliferyl derivatives and related compounds have been synthesized using various methodologies, demonstrating the adaptability of these compounds in chemical synthesis. For example, Markina et al. (2008) explored a synthesis method for 4-deoxy-4-fluoroglucosaminides, such as methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-beta-D-glucosaminide, using a fusion process and successive action of ammonia, methyl trifluoroacetate, and acetic anhydride (Markina & Voznyi, 2008). Similarly, the synthesis of disaccharides like α-L-Fucp-(1,2)- and α-L-Fucp-(1,3)-β-D-Galp(1)-4-methylumbelliferone as fucosidase substrates was accomplished using glycosyl donor substituted by propane-1,3-diyl phosphate as the leaving group (Vankayalapati & Singh, 2000).

Chemical Transformations and Biological Applications The 4-methylumbelliferyl derivatives serve as key intermediates in various chemical transformations and have potential applications in biological systems. For instance, Cai et al. (2009) discussed the synthesis of diverse aminosugars from 2-acetamido-2-deoxy-beta-D-glucose, revealing the versatility of these compounds in chemical synthesis (Cai, Ling, & Bundle, 2009). Chen and Withers (2018) synthesized methylumbelliferyl glycosides of various azido- and amino-deoxy sugar derivatives for high-throughput screening to identify glycosidases, demonstrating the use of these compounds in enzymatic studies (Chen & Withers, 2018).

Enzyme Substrates and Diagnostic Tools 4-Methylumbelliferyl derivatives also find applications as enzyme substrates and diagnostic tools. For example, Ding et al. (2020) achieved a practical synthesis of 4-methylumbelliferyl α-l-idopyranosiduronic acid, a fluorogenic enzyme substrate diagnostic for α-l-iduronidase, demonstrating the potential of these compounds in medical diagnostics (Ding et al., 2020). Additionally, Adcock and Saint (2001) investigated the use of 4-methylumbelliferyl phosphate for the rapid identification of Clostridium perfringens, highlighting the utility of these compounds in microbiological assays (Adcock & Saint, 2001).

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside is β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans, glycolipids, and glycoproteins in cells .

Mode of Action

This compound acts as a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-MU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .

Biochemical Pathways

The compound is involved in the glycosylation processes . It serves as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in these processes . The enzymatic functionality is assessed by its ability to remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues .

Pharmacokinetics

Itsfluorogenic substrate properties make it indispensable in studying chitinase activity, especially in relation to carbohydrate metabolism enzymes .

Result of Action

The cleavage of this compound by β-hexosaminidases results in the release of 4-methylumbelliferone (4-MU), a fluorescent molecule . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity . This can be particularly useful in diagnosing and studying diseases such as G M2 gangliosidoses and Tay-Sachs disease , which are characterized by defects in the α subunit of β-hexosaminidase .

Action Environment

The fluorescence of 4-MU, the product of the enzymatic cleavage of this compound, is pH-dependent . It has excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH of the environment .

Future Directions

Given its role as a substrate in enzymatic assays, this compound has potential applications in biomedical research, particularly in studying chitinase activity and carbohydrate metabolism enzymes . It may also find utility in assays dedicated to understanding the pathogenesis of diverse ailments, including fungal infections and inflammatory disorders .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside is a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released and its fluorescence can be used to quantify β-hexosaminidase activity .

Molecular Mechanism

The molecular mechanism of action of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside involves its interaction with β-hexosaminidases. Upon enzymatic cleavage by these enzymes, 4-methylumbelliferone is released, which can then be quantified using fluorescence .

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRGMYFQEBYUQU-PFKOEMKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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